
4-(benzylamino)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide
描述
4-(benzylamino)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAY 73-6691 and is a potent and selective inhibitor of soluble guanylate cyclase (sGC).
作用机制
BAY 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a critical role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
By inhibiting sGC, BAY 73-6691 reduces the production of cGMP, leading to a decrease in smooth muscle relaxation and vasodilation. This results in a reduction in blood pressure and improvement in vascular function.
Biochemical and Physiological Effects
BAY 73-6691 has been shown to have several biochemical and physiological effects. In animal models, BAY 73-6691 has been shown to reduce blood pressure, improve vascular function, and reduce pulmonary arterial pressure. BAY 73-6691 has also been shown to improve exercise capacity in animal models of pulmonary hypertension.
实验室实验的优点和局限性
One of the primary advantages of using BAY 73-6691 in lab experiments is its selectivity for sGC. This allows researchers to specifically target the sGC pathway without affecting other physiological processes. BAY 73-6691 is also a potent inhibitor of sGC, allowing for a more significant effect on blood pressure and vascular function.
One of the limitations of using BAY 73-6691 in lab experiments is its potential toxicity. BAY 73-6691 has been shown to be toxic in some animal models, and further studies are needed to determine the safety and toxicity of this compound in humans.
未来方向
There are several future directions for research on BAY 73-6691. One area of research is the development of more potent and selective sGC inhibitors. This could lead to the development of more effective treatments for cardiovascular disease and pulmonary hypertension.
Another area of research is the investigation of the long-term effects of sGC inhibition. While short-term studies have shown promising results, further studies are needed to determine the safety and efficacy of sGC inhibition over extended periods.
Conclusion
In conclusion, BAY 73-6691 is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent and selective inhibitor of sGC, which plays a critical role in regulating blood pressure and vascular tone. BAY 73-6691 has been shown to have several biochemical and physiological effects, including reducing blood pressure and improving vascular function. While there are some limitations to using BAY 73-6691 in lab experiments, further research in this area could lead to the development of more effective treatments for cardiovascular disease and pulmonary hypertension.
科学研究应用
BAY 73-6691 has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cardiovascular disease. sGC is an enzyme that plays a critical role in regulating blood pressure and vascular tone. Inhibition of sGC has been shown to reduce blood pressure and improve vascular function in animal models of hypertension.
BAY 73-6691 has also been studied for its potential applications in the treatment of pulmonary hypertension. Pulmonary hypertension is a condition characterized by high blood pressure in the lungs and can lead to heart failure. Inhibition of sGC has been shown to reduce pulmonary arterial pressure and improve exercise capacity in animal models of pulmonary hypertension.
属性
IUPAC Name |
4-(benzylamino)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-14-7-9-17(12-18(14)22)24-21(26)16-8-10-19(20(11-16)25(27)28)23-13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWZKUPPWPTMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylamino)-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3939021.png)
![4-(3-methoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939026.png)
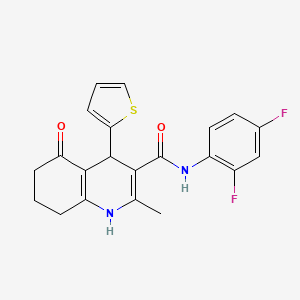
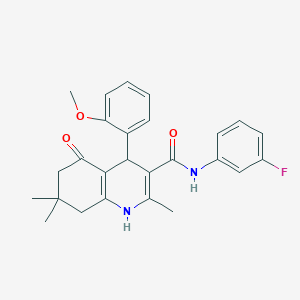
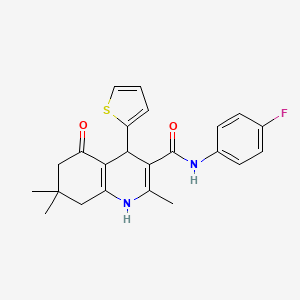
![ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B3939048.png)
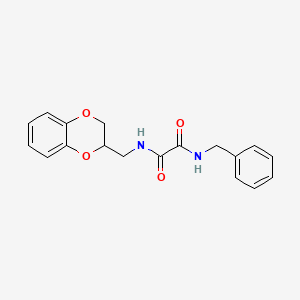
![2-(benzoylamino)-N-(1-{[(3-methoxyphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B3939062.png)
![2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3939066.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3939072.png)
![1-(4-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939079.png)

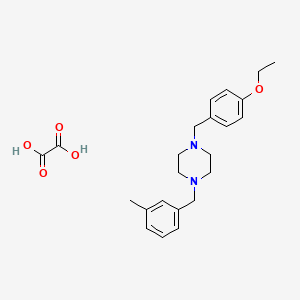
![N-[(1-phenylcyclopentyl)methyl]-2-(1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B3939094.png)